molecular formula C20H25N3O B14681015 Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- CAS No. 37151-57-8

Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)-

Katalognummer: B14681015
CAS-Nummer: 37151-57-8
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: LDHFPUHSSYUQAA-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- is a complex organic compound that features a combination of a penten-3-ol backbone with phenyl and pyridyl piperazinyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- with penten-3-ol under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the penten-3-ol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Penten-3-ol: A simpler analog with a similar backbone but lacking the phenyl and pyridyl piperazinyl substituents.

    4-Penten-1-ol: Another analog with a different position of the hydroxyl group.

    Phenylpiperazine: A related compound with a phenyl and piperazine moiety but without the penten-3-ol backbone.

Uniqueness

Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs

Eigenschaften

CAS-Nummer

37151-57-8

Molekularformel

C20H25N3O

Molekulargewicht

323.4 g/mol

IUPAC-Name

(E)-1-phenyl-5-(4-pyridin-2-ylpiperazin-1-yl)pent-1-en-3-ol

InChI

InChI=1S/C20H25N3O/c24-19(10-9-18-6-2-1-3-7-18)11-13-22-14-16-23(17-15-22)20-8-4-5-12-21-20/h1-10,12,19,24H,11,13-17H2/b10-9+

InChI-Schlüssel

LDHFPUHSSYUQAA-MDZDMXLPSA-N

Isomerische SMILES

C1CN(CCN1CCC(/C=C/C2=CC=CC=C2)O)C3=CC=CC=N3

Kanonische SMILES

C1CN(CCN1CCC(C=CC2=CC=CC=C2)O)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.